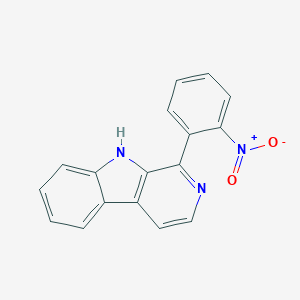
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine, also known as PBDT, is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. PBDT belongs to the class of pyrimidine derivatives and has a unique chemical structure that makes it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is not fully understood, but it is believed to act by inhibiting key enzymes and signaling pathways involved in cell growth and inflammation. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. It has also been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is its unique chemical structure, which makes it a promising candidate for drug development. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have a range of therapeutic applications, including anti-cancer, anti-bacterial, and anti-inflammatory effects. However, one limitation of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. One area of research is to further investigate its mechanism of action and optimize its therapeutic potential. Another area of research is to develop new derivatives of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine with improved pharmacological properties. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine could be used as a lead compound for the development of new drugs with similar chemical structures and therapeutic applications.
Conclusion:
In conclusion, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine is a novel compound that has been gaining attention in scientific research due to its potential therapeutic applications. It has been found to have anti-cancer, anti-bacterial, and anti-inflammatory effects, and its unique chemical structure makes it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Synthesemethoden
The synthesis of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine involves a multi-step process that starts with the reaction of 2-phenyl-4,6-dichloro-pyrimidine with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base. The resulting intermediate is then reacted with ammonium acetate and hydrazine hydrate to obtain the final product, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine. The synthesis method has been optimized to yield high purity and good yields of 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine.
Wissenschaftliche Forschungsanwendungen
6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have antibacterial activity against both gram-positive and gram-negative bacteria. In addition, 6-Amino-5-(1,3-benzodioxol-5-ylmethyl)-2-phenyl-4-pyrimidinylamine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Eigenschaften
Molekularformel |
C18H16N4O2 |
|---|---|
Molekulargewicht |
320.3 g/mol |
IUPAC-Name |
5-(1,3-benzodioxol-5-ylmethyl)-2-phenylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C18H16N4O2/c19-16-13(8-11-6-7-14-15(9-11)24-10-23-14)17(20)22-18(21-16)12-4-2-1-3-5-12/h1-7,9H,8,10H2,(H4,19,20,21,22) |
InChI-Schlüssel |
YCVGUHLTOFHXPK-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
Kanonische SMILES |
C1OC2=C(O1)C=C(C=C2)CC3=C(N=C(N=C3N)C4=CC=CC=C4)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(isopentyloxy)-3-methoxyphenyl]-2-(6-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B243099.png)

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-fluorobenzamide](/img/structure/B243101.png)
![2-[(5,6-Diaminopyrimidin-4-yl)sulfanyl]-5-nitrobenzonitrile](/img/structure/B243102.png)
![3-nitro-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B243103.png)
![1-[(2-{[4-(Hexyloxy)benzoyl]oxy}-1-naphthyl)methyl]-2-naphthyl 4-(hexyloxy)benzoate](/img/structure/B243105.png)
![4-hydroxy-11,13-dimethyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaen-6-one](/img/structure/B243107.png)
![2-(1-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B243108.png)
![3-(4-Bromo-phenyl)-2-[2-(4-nitro-phenyl)-vinyl]-3H-quinazolin-4-one](/img/structure/B243114.png)
![[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetonitrile](/img/structure/B243115.png)
![2,4-Diaminopyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B243120.png)
![5-[1-(2-Methoxyphenyl)ethylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B243121.png)

